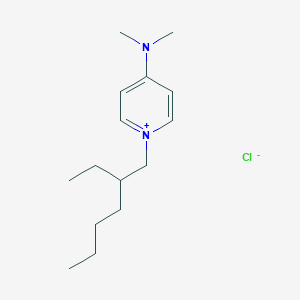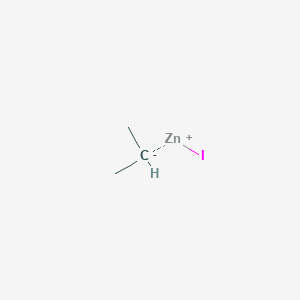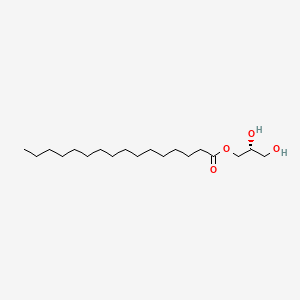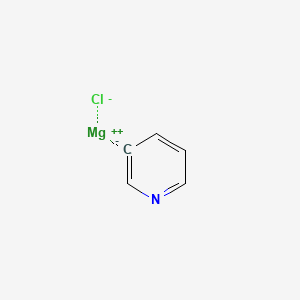
Pyridin-3-ylmagnesium chloride, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-ylmagnesium chloride, 0.25 M in THF, is a reagent that is widely used in organic synthesis and biochemistry. It is a colorless liquid that is soluble in most organic solvents, including THF. The reagent is a magnesium salt of the pyridin-3-yl group, a six-membered heterocyclic ring with a nitrogen atom at the 3-position. It is often used as a source of nucleophilic carbenes, which are reactive intermediates in organic synthesis.
Scientific Research Applications
Synthesis of Pyridinium Salts
Pyridin-3-ylmagnesium chloride can be used in the synthesis of structurally diverse pyridinium salts . These salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
Reactivity Studies
This compound can also be used to study the reactivity of pyridinium salts . Understanding the reactivity of these salts can help in the development of new synthetic routes and applications .
Development of Pyridinium Ionic Liquids
Pyridin-3-ylmagnesium chloride can be used in the development of pyridinium ionic liquids . These ionic liquids have a wide range of potential applications, including as solvents for green chemistry .
Anti-Microbial Research
Research has shown that pyridinium salts, which can be synthesized using Pyridin-3-ylmagnesium chloride, have potential anti-microbial properties .
Anti-Cancer Research
Similarly, these salts have also been studied for their potential anti-cancer properties .
Materials Science
In the field of materials science, Pyridin-3-ylmagnesium chloride can be used in the synthesis of new materials . For example, it can be used in the development of new polymers or catalysts .
Biological Research
In biological research, Pyridin-3-ylmagnesium chloride can be used in gene delivery studies . This is a crucial area of research in the development of new therapies for genetic diseases .
Preparation of Perampanel Intermediate
Pyridin-3-ylmagnesium chloride is used in the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel . Perampanel is an antiepileptic drug .
Mechanism of Action
Target of Action
Pyridin-3-ylmagnesium chloride is an organomagnesium compound . Organomagnesium compounds are known to be used in the synthesis of a wide range of organic compounds . .
Mode of Action
Organomagnesium compounds, in general, are known to participate in various chemical reactions, including nucleophilic additions and substitutions .
Biochemical Pathways
Organomagnesium compounds are known to play a role in the synthesis of various organic compounds .
Result of Action
Organomagnesium compounds are known to be used in the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyridin-3-ylmagnesium chloride. For instance, the presence of water or certain functional groups in the reaction environment can affect the reactivity of organomagnesium compounds . .
properties
IUPAC Name |
magnesium;3H-pyridin-3-ide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJZEOSNIPCPO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CN=C1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



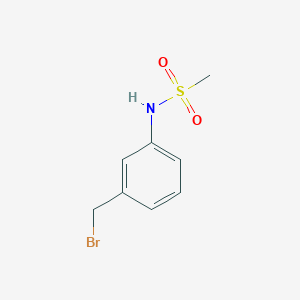

![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)


![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)
